molecular formula C44H54N4O8 B565650 4-Desacetyl 3-Deoxy Vincristine CAS No. 99435-53-7

4-Desacetyl 3-Deoxy Vincristine

Cat. No.: B565650
CAS No.: 99435-53-7
M. Wt: 766.936
InChI Key: RZVMMARIDNVUCW-OZXRLHGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Desacetyl 3-Deoxy Vincristine can be synthesized by hydrolyzing deoxy vinblastine to yield 4-desacetyl deoxy vinblastine, which is then oxidized with chromium trioxide (CrO₃) in acetic acid at -60°C . Another method involves the treatment of 3’,4’-anhydro-vincristine with alkali metal alcoholates in the presence of alkanols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-Desacetyl 3-Deoxy Vincristine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid at low temperatures.

    Reduction: Common reducing agents like sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles can be introduced under suitable conditions to replace specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO₃ yields 4-desacetyl deoxy vinblastine, while reduction and substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

4-Desacetyl 3-Deoxy Vincristine is primarily used in scientific research to study the properties and potential applications of vinca alkaloids. Its applications include:

Mechanism of Action

The mechanism of action of 4-Desacetyl 3-Deoxy Vincristine is similar to that of vincristine. It primarily inhibits mitosis at metaphase by interacting with tubulin, a protein essential for microtubule formation . This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and leading to cell death. Additionally, it may interfere with nucleic acid and protein synthesis by preventing the use of glutamic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Desacetyl 3-Deoxy Vincristine is unique due to its specific structural modifications, which make it a valuable compound for research. Its lack of acetyl and deoxy groups allows scientists to study the effects of these modifications on the biological activity and chemical properties of vinca alkaloids.

Properties

IUPAC Name

methyl (1S,9S,10R,11S,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-11-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N4O8/c1-6-41(53)21-26-22-44(40(52)56-5,35-28(13-17-46(23-26)24-41)27-11-8-9-12-31(27)45-35)30-19-29-32(20-33(30)54-3)48(25-49)36-34(38(51)55-4)37(50)42(7-2)14-10-16-47-18-15-43(29,36)39(42)47/h8-12,14,19-20,25-26,34,36-37,39,45,50,53H,6-7,13,15-18,21-24H2,1-5H3/t26-,34-,36+,37+,39+,41+,42+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVMMARIDNVUCW-OZXRLHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@H]([C@@H]8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747504
Record name Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99435-53-7
Record name Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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